[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanone
Description
[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanone is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Properties
IUPAC Name |
[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-18-5-2-3-7-21(18)24-15-13-23(14-16-24)20-6-4-10-25(17-20)22(27)19-8-11-26(28)12-9-19/h2-3,5,7-9,11-12,20H,4,6,10,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDCABLRHYBKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=CC=[N+](C=C4)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanone typically involves multi-step organic reactions. The starting materials often include 2-methylphenylpiperazine, piperidine, and pyridine derivatives. The reaction conditions may involve:
Step 1: Formation of the piperazine derivative through nucleophilic substitution.
Step 2: Coupling of the piperazine derivative with piperidine under basic conditions.
Step 3: Oxidation of the pyridine ring to form the 1-oxidopyridin-1-ium moiety.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyridine rings.
Reduction: Reduction reactions may target the oxidized pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit activity against certain receptors or enzymes, making it a candidate for drug development. It can be used in studies to understand its interaction with biological targets.
Medicine
In medicine, derivatives of this compound may be investigated for their potential therapeutic effects. This includes research into their efficacy as anti-inflammatory, anti-cancer, or anti-viral agents.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanone involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors, modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Alteration of signaling pathways within cells, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
[4-(2-Methylphenyl)piperazin-1-yl]piperidine: A simpler analog with similar biological activity.
[3-(4-Phenylpiperazin-1-yl)piperidin-1-yl]methanone: Another derivative with a different substitution pattern.
Uniqueness
The uniqueness of [3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanone lies in its combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
